molecular formula C11H15NO B1422476 [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 1178321-54-4

[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol

Cat. No.: B1422476
CAS No.: 1178321-54-4
M. Wt: 177.24 g/mol
InChI Key: MCVHPZBFPRPYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methylamino)-2,3-dihydro-1H-inden-2-yl]methanol is a chiral aminoindane derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2,3-dihydro-1H-indene (indane) scaffold are frequently investigated as core structures for developing novel therapeutic agents . Specifically, aminoindane derivatives have been explored for their potential in treating conditions such as pain and various nervous system disorders . The structural motif of a methanol group attached to an amino-substituted indane ring is a key feature in several bioactive molecules. For instance, closely related structures have been synthesized and studied as potential inhibitors of bacterial enzymes, such as acetyltransferases in glycosylation pathways, which are attractive targets for developing new anti-virulence strategies . Furthermore, similar compounds are utilized in oncology research, with some indane derivatives being evaluated for their anti-cancer properties . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Please note that specific clinical mechanisms of action and safety data for this precise compound may not be available.

Properties

IUPAC Name

[2-(methylamino)-1,3-dihydroinden-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11(8-13)6-9-4-2-3-5-10(9)7-11/h2-5,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVHPZBFPRPYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC2=CC=CC=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol typically starts from 2,3-dihydro-1H-indene derivatives or related intermediates, which are functionalized to introduce the amino and hydroxymethyl groups. The key steps involve:

  • Reduction of carbonyl-containing precursors to form the methanol group.
  • Introduction of the methylamino substituent via alkylation or amination reactions.
  • Protection and deprotection steps to control reactivity during multi-step syntheses.

Preparation of the Hydroxymethyl Group

One common route to the hydroxymethyl moiety involves the reduction of ethyl 2,3-dihydro-1H-indene-2-carboxylate or related esters:

  • Reduction with Sodium Borohydride: Ethyl 2,3-dihydro-1H-indene-2-carboxylate is reduced using sodium tetrahydroborate (sodium borohydride) in methanol or tert-butyl alcohol under heating for approximately 2.5 hours. This reaction selectively reduces the ester group to the corresponding primary alcohol, yielding (2,3-dihydro-1H-inden-2-yl)methanol in good yield.
Step Reagents/Conditions Outcome
Reduction Sodium borohydride in methanol or tert-butanol, heating for 2.5 h Conversion of ester to primary alcohol

This method is well-documented and provides a reliable route to the hydroxymethyl intermediate.

Introduction of the Methylamino Group

The methylamino substituent at the 2-position can be introduced by alkylation or amination of suitable intermediates:

  • Alkylation of Amino Indane Derivatives: Starting from protected amino-indane intermediates, alkylation is performed using methyl iodide or similar methylating agents in the presence of bases such as sodium hydride in polar aprotic solvents (e.g., N,N-dimethylformamide). This step converts the amino group into a methylamino substituent.

  • Buchwald–Hartwig Amination: Another approach involves palladium-catalyzed amination reactions where amino intermediates are coupled with aryl or alkyl halides under mild conditions using ligands such as Ruphos and bases like cesium carbonate. This method allows for selective introduction of amino substituents with high efficiency.

Step Reagents/Conditions Outcome
Alkylation Methyl iodide, sodium hydride, DMF, room temperature Formation of methylamino group
Amination Pd catalyst, Ruphos ligand, Cs2CO3, aryl halide coupling Introduction of amino substituent

Protection and Deprotection Strategies

During multi-step synthesis, protecting groups such as Boc (tert-butoxycarbonyl) are used to mask amino functionalities to prevent undesired side reactions:

  • Protection with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine yields Boc-protected amino indane intermediates.
  • After functionalization, deprotection is achieved by treatment with hydrochloric acid under mild heating to regenerate the free amine.
Step Reagents/Conditions Purpose
Protection Boc2O, triethylamine Protect amino group
Deprotection 4 M HCl, 50°C Remove Boc protecting group

Representative Synthetic Sequence

A typical synthetic route to this compound may involve:

  • Starting Material: Ethyl 2,3-dihydro-1H-indene-2-carboxylate.
  • Reduction: Sodium borohydride reduction to (2,3-dihydro-1H-inden-2-yl)methanol.
  • Amination: Introduction of amino group by Buchwald–Hartwig amination or nucleophilic substitution.
  • Alkylation: Methylation of the amino group using methyl iodide and base.
  • Purification: Extraction, washing, and chromatographic purification to isolate the final compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes References
Reduction of ester Sodium borohydride in methanol or tert-butanol, heat 2.5 h Converts ester to hydroxymethyl group
Amination Pd catalyst (Pd(dba)2), Ruphos ligand, Cs2CO3, aryl halide Buchwald–Hartwig amination for amino introduction
Alkylation Methyl iodide, sodium hydride, DMF Methylation of amino group
Protection/Deprotection Boc2O/Et3N for protection; 4 M HCl, 50°C for deprotection Protects amino group during synthesis
Purification Extraction with ethyl acetate, drying, chromatography Standard workup to isolate pure compound

Research Findings and Considerations

  • The reduction step using sodium borohydride is efficient and selective for ester reduction without affecting the indane ring.
  • The Buchwald–Hartwig amination provides a robust method for introducing amino groups under mild conditions with good yields.
  • Alkylation with methyl iodide is a straightforward method to obtain the methylamino substituent, but care must be taken to control reaction conditions to avoid over-alkylation.
  • Protection of amino groups is crucial in multi-step synthesis to prevent side reactions and improve yields.
  • Purification steps involving extraction and flash chromatography are standard to ensure the isolation of high-purity final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized, using agents like sodium borohydride.

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Conversion to [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanone.

    Reduction: Regeneration of the original alcohol or further reduction to a fully saturated compound.

    Substitution: Formation of derivatives with different functional groups replacing the methylamino group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism by which [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The indane backbone provides rigidity, while the methylamino and hydroxymethyl groups offer sites for hydrogen bonding and electrostatic interactions, facilitating binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol include compounds sharing the indan backbone with variations in substituents. Below is a detailed comparison based on molecular structure, synthesis, and reported properties:

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

  • Structure: Lacks the hydroxymethyl group but retains the methylamino substituent at the 2-position of the indan ring.
  • Molecular Formula : C₁₀H₁₄NCl .
  • This compound is listed as a psychoactive substance, suggesting possible central nervous system (CNS) activity .
  • Synthesis : Prepared via reductive amination of indan-2-one with methylamine, followed by HCl salt formation.

(1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol

  • Structure : Features a benzyl group and a secondary alcohol, creating a more complex bicyclic system.
  • Molecular Formula : C₂₄H₂₂O .
  • Key Differences : The benzyl group increases steric bulk and lipophilicity, which may influence receptor binding. This compound was studied for its stereochemical properties via X-ray crystallography .

(CIS-1-Benzylamino-indan-2-yl)-methanol

  • Structure: Substitutes methylamino with a benzylamino (-NHCH₂C₆H₅) group.
  • Molecular Formula: C₁₇H₁₉NO .
  • Its stereochemistry (CIS configuration) was confirmed via crystallographic analysis .

[4-(tert-Butyldimethylsilyloxy)-5-methoxy-1-(phenylamino)-2,3-dihydro-1H-inden-2-yl]methanol

  • Structure : Includes bulky silyl ether (-OSi(CH₃)₂C(CH₃)₃) and methoxy (-OCH₃) groups.
  • Molecular Formula: C₂₃H₃₃NO₃Si .
  • Key Differences : The silyl ether acts as a protecting group for the hydroxyl moiety, enabling selective synthetic modifications. This compound was synthesized as an intermediate in drug discovery .

2-(2-(Dimethylamino)ethyl)-1-phenyl-2,3-dihydro-1H-inden-1-ol

  • Structure: Combines a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) side chain with a phenolic hydroxyl group.
  • Molecular Formula: C₁₉H₂₃NO .
  • This compound is marketed for research but lacks detailed pharmacological data .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₁H₁₅NO 177.24 -NHCH₃, -CH₂OH Research chemical
N-Methyl-2,3-dihydro-1H-inden-2-amine HCl C₁₀H₁₄NCl 199.68 -NHCH₃ (HCl salt) Psychoactive potential
(CIS-1-Benzylamino-indan-2-yl)-methanol C₁₇H₁₉NO 253.34 -NHCH₂C₆H₅, -CH₂OH Stereochemical studies
[4-(tert-Butyldimethylsilyloxy)-...]methanol C₂₃H₃₃NO₃Si 411.60 -OSi(CH₃)₂C(CH₃)₃, -OCH₃, -CH₂OH Synthetic intermediate
2-(2-(Dimethylamino)ethyl)-1-phenyl-...-1-ol C₁₉H₂₃NO 289.40 -CH₂CH₂N(CH₃)₂, -OH Research use (unspecified)

Pharmacological and Industrial Relevance

  • CNS Activity: Methylamino-substituted indans (e.g., N-methyl-2-indanamine HCl) may interact with monoamine transporters, akin to cathinone derivatives .
  • Drug Intermediates : Bulky silyl-protected analogs serve as intermediates in medicinal chemistry .

Biological Activity

[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol is a compound of significant interest in biological research due to its unique structure and potential pharmacological properties. This compound features a bicyclic indene framework with a hydroxymethyl group, which enhances its reactivity and biological interactions. The exploration of its biological activity encompasses various domains, including antimicrobial effects, enzyme interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • Structural Characteristics : The presence of the methylamino and hydroxymethyl groups is crucial for its biological activity, allowing for diverse chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans0.0048 mg/mL

The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes. Research suggests that it can modulate enzyme activity, potentially influencing metabolic pathways. For example, studies have shown that this compound can act as an inhibitor or activator of specific enzymes involved in cellular metabolism .

Case Study 1: Anticancer Potential

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound induced apoptosis at concentrations as low as 1 µM. The activation of caspase pathways was observed, confirming its role as a pro-apoptotic agent .

Case Study 2: Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Preliminary studies suggest that it may interact with metabotropic glutamate receptors (mGluRs), which are critical in modulating neurotransmission and neuroplasticity. The binding affinity and selectivity towards mGluR2 have been evaluated, showing promising results for potential therapeutic applications in neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves starting materials like indanone undergoing various reactions to introduce the methylamino and hydroxymethyl groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes, influencing their activity through competitive inhibition or allosteric modulation .

Q & A

Q. What are the established synthetic routes for [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves reductive amination or transition metal-catalyzed cyclization. For example, reductive amination of ketone intermediates using NaBH3_3CN in methanol/acetic acid mixtures (e.g., 83% yield under optimized conditions) is a robust method . Alternative routes include Rh(I)-catalyzed reactions with alkynes or boronic acids, which require inert atmospheres and precise temperature control to avoid side products . Solvent choice (e.g., MeOH vs. THF) and stoichiometric ratios of reagents significantly impact purity; recrystallization or column chromatography is typically required for isolation.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Key characterization methods include:

  • 1^1H/13^{13}C NMR : Assign peaks using DEPT-135/HSQC to resolve methylene protons adjacent to the methanol group (δ ~3.5–4.0 ppm) and the methylamino moiety (δ ~2.2–2.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 192.2) and monitor purity (>95% by UV at 254 nm) .
  • IR Spectroscopy : Identify O–H (3200–3400 cm1^{-1}) and N–H stretches (3300–3500 cm1^{-1}) to verify functional groups .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

For single-crystal X-ray diffraction:

  • Use SHELXL for refinement, employing high-resolution data (≤1.0 Å) to resolve hydrogen bonding between the methanol and methylamino groups .
  • Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
  • Apply ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Perform B3LYP/6-31G(d,p) calculations to map frontier molecular orbitals (HOMO-LUMO gap), predicting sites for nucleophilic/electrophilic attack .
  • Generate molecular electrostatic potential (MEP) surfaces to visualize charge distribution; the methanol group often acts as a hydrogen-bond donor .
  • Calculate global reactivity descriptors (e.g., electrophilicity index, chemical hardness) to compare reactivity with analogous indenyl derivatives .

Q. What methodologies are used to evaluate its potential as an enzyme inhibitor (e.g., aggrecanase or kinase targets)?

  • Enzyme Assays : Use fluorogenic substrates (e.g., quenched FRET peptides) to measure IC50_{50} values under physiological pH and temperature .
  • Pharmacodynamic (PD) Modeling : Link plasma concentrations to target inhibition (e.g., phosphorylated MEK1 in xenografts) using indirect response models and Hill coefficients to quantify efficacy thresholds (>60% inhibition for tumor stasis) .
  • Selectivity Profiling : Screen against MMP isoforms (e.g., MMP-1, -2, -9) to identify off-target effects .

Q. How should researchers address contradictions in synthetic or analytical data (e.g., unexpected byproducts or spectral discrepancies)?

  • Byproduct Analysis : Use LC-MS/MS to identify intermediates from competing pathways (e.g., over-reduction of ketones or amine dimerization) .
  • Comparative Crystallography : Resolve stereochemical ambiguities by comparing experimental XRD data with DFT-optimized geometries .
  • Isotopic Labeling : Trace reaction pathways using 15^{15}N-labeled methylamine to confirm reductive amination efficiency .

Specialized Methodological Considerations

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (R)- and (S)-isomers .
  • Asymmetric Catalysis : Employ Rh(I) complexes with chiral ligands (e.g., BINAP) to induce enantioselectivity during cyclization steps .

Q. How can in silico docking studies predict binding modes to biological targets like CB2 receptors or B-Raf kinases?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3VG9 for B-Raf) to identify key interactions (e.g., hydrogen bonds with the methanol group) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes upon inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Reactant of Route 2
[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.